(R)-4-(4-Chlorophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. It serves as a valuable building block and chiral auxiliary in asymmetric organic synthesis. [] Oxazolidinones are heterocyclic compounds featuring a five-membered ring containing both nitrogen and oxygen atoms. This specific molecule is distinguished by the presence of a 4-chlorophenyl substituent at the 4-position of the oxazolidinone ring.
(a) Development of Novel Synthetic Methods: Research into more efficient and environmentally friendly methods for synthesizing (R)-4-(4-Chlorophenyl)oxazolidin-2-one and its derivatives remains an active area of investigation. []
(b) Expansion of Applications in Asymmetric Catalysis: Exploring the use of (R)-4-(4-Chlorophenyl)oxazolidin-2-one as a chiral ligand in asymmetric catalysis holds promise for developing new catalytic enantioselective transformations. []
(c) Design of New Foldamers and Biomaterials: Further research is needed to design novel foldamers and biomaterials based on (R)-4-(4-Chlorophenyl)oxazolidin-2-one and explore their potential applications in medicine and material science. []
(R)-4-(4-Chlorophenyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by its five-membered heterocyclic structure containing nitrogen and oxygen. This compound has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry, due to its potential applications in drug development and as a chiral auxiliary in asymmetric synthesis. The presence of the chlorophenyl group enhances its reactivity and biological activity, making it a valuable building block for synthesizing biologically active molecules.
The compound is synthesized through various chemical reactions involving 4-chlorobenzaldehyde and amines, leading to the formation of the oxazolidinone ring. It can be classified under several categories:
The synthesis of (R)-4-(4-Chlorophenyl)oxazolidin-2-one typically involves the following steps:
In industrial applications, continuous flow reactors may be employed to enhance efficiency and yield. Catalysts and solvents are selected to optimize reaction rates while minimizing by-products .
In larger-scale production, methods such as oxidative carbonylation of aminoalcohols or using phosgene derivatives are common. These methods provide efficient pathways for synthesizing oxazolidinones, including (R)-4-(4-Chlorophenyl)oxazolidin-2-one .
The molecular formula of (R)-4-(4-Chlorophenyl)oxazolidin-2-one is CHClNO. Its structure features a five-membered ring with a nitrogen atom and an oxygen atom within the ring, along with a chlorophenyl substituent at the 4-position. The stereochemistry at the 2-position is crucial for its biological activity.
(R)-4-(4-Chlorophenyl)oxazolidin-2-one can participate in several chemical reactions:
The mechanism of action for (R)-4-(4-Chlorophenyl)oxazolidin-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The unique structure allows selective binding, modulating enzyme activity or receptor function, which results in various biological effects. This mechanism is particularly relevant in pharmacological studies where it may influence therapeutic outcomes .
(R)-4-(4-Chlorophenyl)oxazolidin-2-one has several applications across different scientific domains:
Chiral auxiliaries enable high-precision asymmetric synthesis of (R)-4-(4-chlorophenyl)oxazolidin-2-one by covalently attaching enantiopure templates to prochiral intermediates. Derived from the "chiral pool" (e.g., amino acids), these auxiliaries bias facial selectivity during cyclization or functionalization. The auxiliary is later cleaved and recycled, yielding enantiomerically enriched product [2] [3]. Evans oxazolidinone auxiliaries are particularly effective due to their rigid bicyclic structure and established recyclability (>90% recovery). For (R)-4-(4-chlorophenyl)oxazolidin-2-one, a typical route involves:
Table 1: Performance of Chiral Auxiliaries in (R)-4-(4-Chlorophenyl)oxazolidin-2-one Synthesis
Auxiliary | Diastereoselectivity (dr) | Yield (%) | ee (%) | Recovery (%) |
---|---|---|---|---|
Evans Oxazolidinone | >20:1 | 92 | >99 | 95 |
Oppolzer’s Sultam | 15:1 | 87 | 97 | 90 |
Pseudoephedrine | 12:1 | 82 | 95 | 88 |
Key advantages include operational simplicity and scalability, though stoichiometric auxiliary use increases step count. Recent innovations integrate in situ auxiliary recycling, improving atom economy [2] [7].
This method converts prochiral 2-amino-1-(4-chlorophenyl)ethanol directly into the target oxazolidinone via catalytic carbonylative cyclization. Critical challenges include controlling enantioselectivity and suppressing N-acylation side products. Iridium complexes with chiral bisphosphine ligands (e.g., (R)-H₈-BINAP) resolve both issues by enabling asymmetric intramolecular carbonylation [8].
Mechanism & Optimization:
Table 2: Catalytic Systems for Enantioselective Carbonylation
Catalyst | Ligand | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
[Ir(cod)Cl]₂ | (R)-SEGPHOS | 80 | 40 | 10 |
[Ir(cod)Cl]₂ | (R)-BINAP | 80 | 78 | 65 |
Ir-VI | (R)-H₈-BINAP | 60 | 96 | 92 |
Scope: Tolerates electron-deficient aryl groups (e.g., 4-Cl-C₆H₄), with yields >90% and ee >95%. Free-OH groups remain intact due to preferential primary amine cyclization [8].
Radical-based routes offer atom-economical access to (R)-4-(4-chlorophenyl)oxazolidin-2-one under mild conditions. Key advances include copper-catalyzed atom transfer radical cyclization (ATRC) and halogen-exchange variants (AERC), which convert dichloro- or chloroiodo precursors into enantiopure oxazolidinones [4] [6].
ATRC Mechanism:
Enantiocontrol Strategies:
Table 3: Radical Cyclization Routes to (R)-4-(4-Chlorophenyl)oxazolidin-2-one
Method | Catalyst System | Additive | Yield (%) | dr/ee |
---|---|---|---|---|
ATRC | CuCl/TPMA | None | 85 | >95% trans |
ATRC (chiral) | CuCl/(S,S)-Ph-Box | K₃PO₄ | 78 | 80% ee |
AERC | CuCl/TPMA + CuBr₂ | Asc. Acid | 92 | >20:1 dr |
Advantages: High functional group tolerance (e.g., esters, heterocycles) and scalability (>10 g). Limitations include moderate ee in non-optimized systems [4] [6].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 1246815-51-9
CAS No.: 203860-42-8